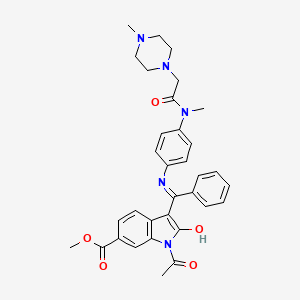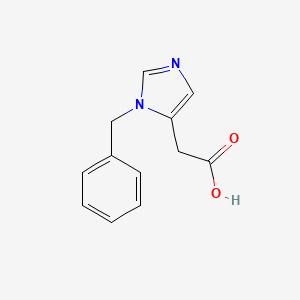
3-Fluoro-2-methoxy-4-(trifluoromethyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-2-methoxy-4-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C9H5F4NO It is a derivative of benzonitrile, characterized by the presence of fluoro, methoxy, and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-methoxy-4-(trifluoromethyl)benzonitrile typically involves multi-step organic reactions. One common method includes the nucleophilic aromatic substitution (SNAr) reaction, where a suitable fluorinated aromatic compound is reacted with methoxy and nitrile groups under specific conditions. The reaction conditions often involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and a base such as potassium carbonate (K2CO3) to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired purity level.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-2-methoxy-4-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluoro and trifluoromethyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of 3-fluoro-2-methoxy-4-(trifluoromethyl)benzoic acid.
Reduction: Formation of 3-fluoro-2-methoxy-4-(trifluoromethyl)benzylamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
3-Fluoro-2-methoxy-4-(trifluoromethyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential use as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Fluoro-2-methoxy-4-(trifluoromethyl)benzonitrile depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of fluoro and trifluoromethyl groups can enhance its binding affinity and selectivity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Fluoro-4-(trifluoromethyl)benzonitrile
- 2-Fluoro-4-(trifluoromethyl)benzonitrile
- 4-Fluoro-2-(trifluoromethyl)benzonitrile
Uniqueness
3-Fluoro-2-methoxy-4-(trifluoromethyl)benzonitrile is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of fluoro, methoxy, and trifluoromethyl groups provides a distinct profile that can be advantageous in specific applications, such as enhancing lipophilicity or metabolic stability in drug design.
Propriétés
Formule moléculaire |
C9H5F4NO |
|---|---|
Poids moléculaire |
219.14 g/mol |
Nom IUPAC |
3-fluoro-2-methoxy-4-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C9H5F4NO/c1-15-8-5(4-14)2-3-6(7(8)10)9(11,12)13/h2-3H,1H3 |
Clé InChI |
ARGNJKZNBFILIR-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1F)C(F)(F)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


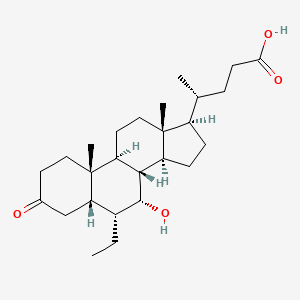

![(3a,5b)-17,20:20,21-Bis[methylenebis(oxy)]pregnan-3-ol](/img/structure/B13430336.png)
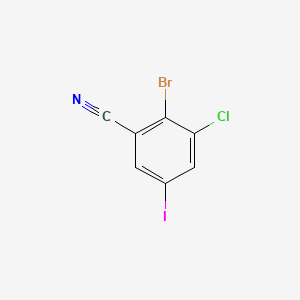

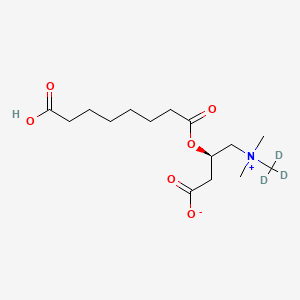
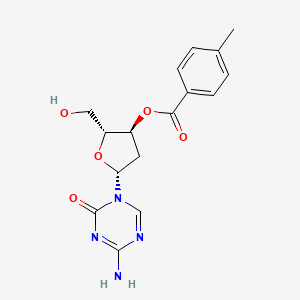
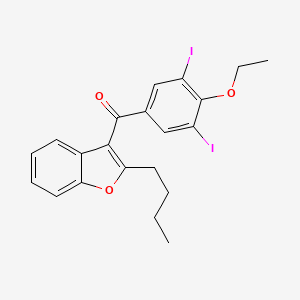
![3-ethyl-4-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrrole-2,5-dione](/img/structure/B13430366.png)
![4-amino-4-[1-(4-chlorophenyl)cyclobutyl]-2-methylbutan-1-ol](/img/structure/B13430376.png)
![2-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B13430389.png)
